4-(4-Aminophenoxy)-3-methoxybenzonitrile
Overview
Description
4-(4-Aminophenoxy)-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “4-(4-Aminophenoxy)-3-methoxybenzonitrile” is the MET protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration .
Mode of Action
The compound interacts with its target, the MET protein, through the formation of key hydrogen bonds . This interaction results in the inhibition of the MET protein, thereby affecting its function .
Biochemical Pathways
The inhibition of the MET protein affects various biochemical pathways. Most notably, it impacts the cell proliferation pathway, leading to antiproliferative activity against different cell lines . The compound has shown moderate to excellent antiproliferative activity against A549, HeLa, and MCF-7 cell lines .
Result of Action
The result of the compound’s action is the induction of apoptosis in cells and the blocking of cells mainly in the G0/G1 phase . The most promising compound had an IC50 value of 0.26 μM against the A549 cells, which was 2.4 times more active than that of cabozantinib .
Properties
IUPAC Name |
4-(4-aminophenoxy)-3-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-14-8-10(9-15)2-7-13(14)18-12-5-3-11(16)4-6-12/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHXQYWPLSEXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.